molecular formula C18H19ClN4 B2846721 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899407-59-1

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2846721
CAS RN: 899407-59-1
M. Wt: 326.83
InChI Key: MRDLFDKOGBTWEJ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.

Scientific Research Applications

Ligand Selectivity and Structure-Activity Relationships

4-Heterocyclylpiperidines, including compounds similar to 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, have been studied for their ligand selectivity at human dopamine receptors. Research by Rowley et al. (1997) found that certain structural modifications in these compounds can significantly enhance their affinity and selectivity for the dopamine D4 receptor over other dopamine receptors. This indicates their potential application in targeting specific subtypes of dopamine receptors in the brain (Rowley et al., 1997).

Antiviral and Antitumor Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antiviral and antitumor activities. For instance, El-Subbagh et al. (2000) demonstrated that certain pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines exhibit activity against herpes simplex virus-1 and human immunodeficiency virus-1. Some of these compounds also showed broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Receptor Antagonism and Molecular Docking

Research on compounds similar to this compound has also focused on their role as receptor antagonists. For example, Shim et al. (2002) investigated the molecular interaction of a related compound with the CB1 cannabinoid receptor, providing insights into the binding mechanism and potential therapeutic applications (Shim et al., 2002).

Anticancer and Antimicrobial Properties

Several studies have highlighted the anticancer and antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. Hafez et al. (2016) synthesized novel pyrazole derivatives with enhanced antimicrobial activity and higher anticancer activity than certain reference drugs (Hafez et al., 2016). Additionally, Tantawy et al. (2012) reported on the antiviral activity of pyrazole derivatives against herpes simplex virus type-1 (Tantawy et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, specifically causing cell growth arrest at the G0-G1 stage . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis induction within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, it induces apoptosis within cells, leading to a decrease in the number of proliferating cells .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLFDKOGBTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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